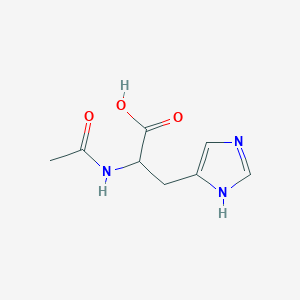

N-乙酰组氨酸

描述

N-Acetylhistidine (NAcH) is an acetylated form of the amino acid histidine, which is found in high concentrations in the brain and lens of ectothermic vertebrates, such as fish, amphibians, and reptiles, but not in endothermic birds and mammals . It is known to be synthesized from L-histidine and acetyl-CoA by histidine N-acetyltransferase (HISAT; EC 2.3.1.33) . The occurrence of NAcH has been reported in various tissues, including the brain and extracerebral tissues of poikilothermal vertebrates , and it is considered a major non-protein nitrogenous constituent in the skeletal muscle of certain vertebrate animals .

Synthesis Analysis

The synthesis of NAcH involves the enzyme HISAT, which has been identified as a protein encoded by a fish homologue of the human predicted gene NAT16 . Interestingly, the human NAT16 protein does not exhibit significant activity for NAH synthesis, suggesting a divergence in function between the ectothermic and endothermic vertebrates . Additionally, NAcH can be formed through the metabolism of 3-methylhistidine, where it is excreted as a metabolite identified as N-acetyl-3-methylhistidine .

Molecular Structure Analysis

The molecular structure of L-NAcH has been elucidated through crystallography, revealing that it crystallizes as a monohydrate with triclinic space group P1 and exhibits two independent molecules with very different conformations, described as open and closed . These conformations have been compared with those found in other histidine structures .

Chemical Reactions Analysis

NAcH participates in various chemical reactions, including the formation of adducts with quinones. For instance, products from the reactions of N-acetyldopamine quinone with NAcH have been characterized, indicating that NAcH can undergo nucleophilic addition reactions with quinones during cuticle sclerotization in insects . Another study isolated an adduct of NAcH to the side chain of N-acetyldopamine from an insect-enzyme catalyzed reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of NAcH and its derivatives have been studied through various analytical techniques. UV/vis spectroscopic analysis of the reaction products of NAcH with N-acetyldopamine quinone shows an absorption maximum at 284 nm . Cyclic voltammetry indicates that these adducts are oxidized less readily than N-acetyldopamine . The stability of HISAT, the enzyme responsible for the synthesis of NAcH, has been noted to be temperature-sensitive, rapidly inactivating at 37°C in the absence of acetyl-CoA .

科学研究应用

Summary of the Application

N-Acetyl-L-histidine (NAH) is a prominent biomolecule in the brain, retina, and lens of poikilothermic vertebrates, such as fish, amphibians, and reptiles . It plays a significant role in maintaining the osmotic balance in these tissues .

Results or Outcomes

This energy-dependent cycling led to the hypothesis that NAH functions as a molecular water pump (MWP) to maintain a highly dehydrated lens and avoid cataract formation . In this process, each NAH molecule released to ocular fluid down its gradient carries with it 33 molecules of bound water, effectively transporting the water against a water gradient .

Application in Aquaculture and Food Science

Summary of the Application

N-Acetylhistidine has been used as a biomarker to identify the geographical origin of mud loaches (Misgurnus mizolepis), a species of fish consumed in Korea . This is important in the aquaculture industry to ensure the authenticity of the product and prevent mislabeling or substitution with cheaper species .

Methods of Application or Experimental Procedures

The metabolites of mud loaches from different geographical origins were analyzed using liquid chromatography (LC)-quadrupole-time-of-flight mass spectrometry (MS) . The data was then subjected to orthogonal partial least squares discriminant analysis to distinguish between Korean and Chinese mud loaches .

Results or Outcomes

N-acetylhistidine and anserine were selected as biomarkers for geographical origin discrimination . The levels of N-acetylhistidine and anserine were significantly higher in Chinese mud loaches than in Korean ones . This indicates that metabolic analysis can be used to discriminate between the geographical origins of mud loaches .

Application in Marine Biology

Summary of the Application

N-Acetylhistidine has been found in the lenses of Atlantic salmon . It is believed to play a role in the adaptation of these fish to different salinity conditions .

Methods of Application or Experimental Procedures

In a study, it was found that the levels of N-acetylhistidine in the lenses of salmon increased more than 10-fold when the fish were transferred from fresh to seawater and fed a histidine-supplemented diet .

Results or Outcomes

This suggests that N-acetylhistidine may play a role in osmoregulation, helping the fish adapt to changes in salinity .

Application in Structural Biology

Summary of the Application

N-Acetylhistidine is part of a sub-class of the N-acyl amino acids (NA-AAs), specifically the N-acyl aromatic amino acids (NA-ArAAs) . These molecules are structurally related to the endocannabinoid anandamide and are often referred to as a family of endocannabinoid-related lipids .

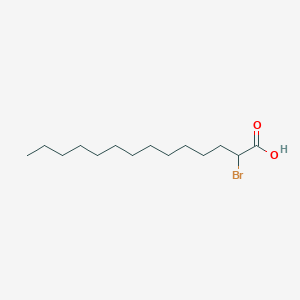

Methods of Application or Experimental Procedures

The NA-ArAAs are synthesized from a fatty acid and a biogenic amine linked together in an amide bond . The occurrence of N-acylated amino acids in biological systems has long been known, and specific short-chain NA-AAs are biomarkers for different metabolic diseases .

Results or Outcomes

The review of the current state-of-knowledge about the NA-ArAAs is to stimulate future research about this underappreciated sub-class of the fatty acid amide family .

Application in Nutritional Science

Summary of the Application

N-Acetylhistidine has been found to directly reflect dietary histidine levels in Atlantic salmon . It is believed to be one of the important factors in preventing certain conditions in these fish .

Methods of Application or Experimental Procedures

In a study, it was found that the levels of N-acetylhistidine in the lenses of salmon increased more than 10-fold when the fish were transferred from fresh to seawater and fed a histidine-supplemented diet .

Results or Outcomes

This suggests that N-acetylhistidine may play a role in nutritional science, helping the fish adapt to changes in diet and environment .

属性

IUPAC Name |

(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOJOGQFRVVWBH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001335440 | |

| Record name | N-Acetyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

N-Acetyl-L-histidine | |

CAS RN |

2497-02-1 | |

| Record name | N-Acetyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2497-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002497021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLHISTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9T7JPU4ML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 °C | |

| Record name | N-Acetylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

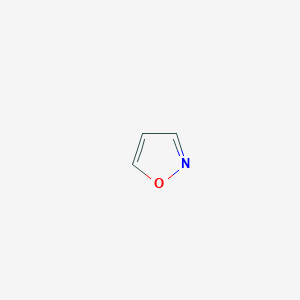

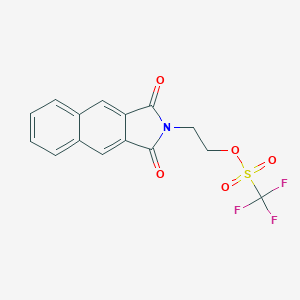

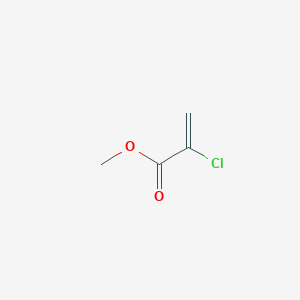

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

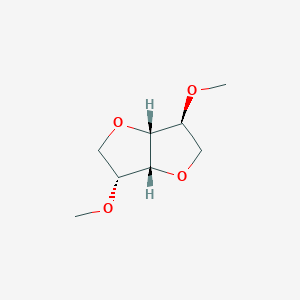

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B147157.png)

![1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone](/img/structure/B147163.png)